molecular formula C9H6N4 B1497655 2-(1H-pyrazol-1-yl)nicotinonitrile CAS No. 1152822-31-5

2-(1H-pyrazol-1-yl)nicotinonitrile

Cat. No. B1497655
M. Wt: 170.17 g/mol
InChI Key: TXYIYGOHWGLULK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods. The synthesis of this compound has been optimized to produce high yields with minimal by-products. The aim of

Scientific Research Applications

  • Antibacterial Properties

    • Results : Quantitative data on bacterial growth inhibition and MIC values .
  • Anti-Inflammatory Activity

    • Results : Reduction in inflammatory markers and improved tissue health .
  • Anticancer Potential

    • Results : Inhibition of cancer cell growth and induction of apoptosis .
  • Analgesic Properties

    • Results : Reduced pain responses in experimental animals .
  • Anticonvulsant Activity

    • Results : Suppression of seizure activity .
  • Herbicidal Potential

    • Results : Effective weed control and inhibition of plant growth .

: ChemSpider: 2-(1H-Pyrazol-1-yl)nicotinonitrile : Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

properties

IUPAC Name

2-pyrazol-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-7-8-3-1-4-11-9(8)13-6-2-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYIYGOHWGLULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651329
Record name 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)nicotinonitrile

CAS RN

1152822-31-5
Record name 2-(1H-Pyrazol-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyrazol-1-yl)-3-cyanopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Rampazzi, A Massard, P Richard, M Picquet… - …, 2012 - Wiley Online Library
A molecularly defined new phosphine–diolefin cubane copper pre‐catalyst used at 1.25 mol % under mild conditions promotes the coupling of pyrazoles to functionalised aryl and …
V Rampazzi - 2014 - theses.hal.science
De nos jours et depuis quelques années maintenant, le principe de développement durable encourage les chimistes de tous horizons à développer de nouvelles méthodes de …
Number of citations: 5 theses.hal.science

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